2,2,4-Trimethyl-1,2-dihydroquinoline
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline is a chemical compound that belongs to the class of dihydroquinolines. It is widely used in various industrial applications due to its antioxidant properties. This compound is particularly significant in the rubber industry, where it is used to prevent the oxidative degradation of rubber products .
Mechanism of Action
Target of Action
2,2,4-Trimethyl-1,2-dihydroquinoline primarily targets oxidative stress in cells . It acts as an antioxidant, reducing the level of oxidative stress in cells, which can lead to various cellular damages .
Mode of Action
This compound interacts with its targets by reducing oxidative stress through its antioxidant activity . This results in a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA, as well as a decrease in the concentration of immunoglobulin G .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation . By reducing oxidative stress, it impacts the pathways that lead to the production of pro-inflammatory cytokines and NF-κB mRNA . This results in a decrease in inflammation and a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in oxidative stress, a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA, and a decrease in the concentration of immunoglobulin G . These changes result in a reduction in inflammation and apoptosis, leading to improved cellular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it may be sensitive to prolonged exposure to air and light . Additionally, it is known to be combustible and can emit toxic fumes of nitrogen oxides when heated to decomposition . Therefore, careful handling and storage of this compound are necessary to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,2,4-Trimethyl-1,2-dihydroquinoline plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to mitigate oxidative stress. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines and NF-κB mRNA, which are critical in the inflammatory response . Additionally, this compound interacts with antioxidant enzymes, promoting the normalization of antioxidant system function in cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to reduce oxidative stress in liver cells by decreasing the accumulation of oxidative markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane . This compound also influences cell signaling pathways, including the inhibition of caspase-3, caspase-8, and caspase-9 activities, which are involved in apoptosis . Furthermore, this compound has been shown to modulate gene expression related to inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of pro-inflammatory cytokines and NF-κB, reducing the inflammatory response . Additionally, it enhances the activity of antioxidant enzymes, thereby reducing oxidative stress . The compound also modulates gene expression by influencing the transcription of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its antioxidant activity remains stable over extended periods, with significant retention of its properties even after several days of exposure to oxidative conditions . The compound may undergo degradation under certain conditions, which can affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce oxidative stress and inflammation without adverse effects . At higher doses, there may be toxic effects, including potential liver damage and alterations in metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . These interactions highlight its potential in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It is known to accumulate in tissues with high oxidative stress, such as the liver and brain . The compound’s localization is influenced by its interaction with cellular transport mechanisms, which ensure its effective distribution to target sites .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its function as an antioxidant, as it allows the compound to effectively neutralize reactive oxygen species at their source .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,2-dihydroquinoline can be synthesized through the condensation of aniline with acetone, diacetone alcohol, or mesityl oxide in the presence of an acid catalyst such as hydrochloric acid or iodine . The reaction typically occurs at elevated temperatures. Another method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 as a catalyst .
Industrial Production Methods
In industrial settings, the preparation of high-purity this compound involves subjecting phenylamine and propanone to a condensation reaction in the presence of an acid catalyst. The reaction mixture is then neutralized and washed in hydrocarbon inert solvents under high temperature and low pressure conditions, followed by a polymerization reaction .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: It can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated organics, peroxides, and phenols are commonly used.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydro derivatives, and various substituted quinolines .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
Industry: It is a crucial antioxidant in rubber technologies and is also employed in preserving animal nutriments and vegetable oils
Comparison with Similar Compounds
Similar Compounds
6PPD (N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine): Another antioxidant used in rubber.
BHT (Butylated Hydroxytoluene): A common antioxidant used in food and cosmetics.
Poly(1,2-dihydro-2,2,4-trimethylquinoline): A polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline used as an antioxidant
Uniqueness
This compound is unique due to its relatively low price and ease of application. It is highly effective as an industrial antioxidant in rubber technologies and has diverse applications in preserving animal nutriments and vegetable oils .
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLMGFXSPUZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC=CC=C12)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20207 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31014-67-2, 26780-96-1 | |
Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31014-67-2 | |
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Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | |
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DSSTOX Substance ID |
DTXSID0025070 | |
Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS] | |
Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |
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Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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Boiling Point |
491 to 500 °F at 743 mmHg (NTP, 1992) | |
Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Flash Point |
214 °F (NTP, 1992), 101 °C | |
Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Density |
1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Color/Form |
LIGHT TAN POWDER | |
CAS No. |
147-47-7, 26780-96-1 | |
Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline | |
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Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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Record name | Poly(2,2,4-trimethyl-1,2-dihydroquinoline) | |
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Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |
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Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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Record name | 1,2-dihydro-2,2,4-trimethylquinoline | |
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Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Melting Point |
79 to 81 °F (NTP, 1992), 120 °C | |
Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,4-Trimethyl-1,2-dihydroquinoline (Ethoxyquin) function as an antioxidant?
A1: Ethoxyquin exhibits antioxidant activity through multiple mechanisms. It can scavenge both alkyl and alkylperoxy radicals, effectively interrupting the chain reactions of lipid peroxidation. [, ] It reacts with alkylperoxyls to form a dimer, 8-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, which further contributes to its antioxidant activity. [] Additionally, it can be oxidized to form a nitroxide, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-N-oxyl, which acts as an efficient antioxidant. []
Q2: In what applications is the antioxidant activity of this compound utilized?
A2: this compound (Ethoxyquin) is widely employed as an antioxidant in various applications:
- Animal Feed: It helps preserve the quality and nutritional value of animal feed by preventing lipid peroxidation. []
- Elastomers and Rubbers: It protects these materials from degradation caused by heat, oxygen, and metal ions, extending their lifespan. [, , , ]
- Polymers: It stabilizes polymers against oxidative degradation during processing and use, maintaining their desired properties. [, ]
Q3: Can natural products like henna serve as alternatives to this compound in rubber applications?
A4: Research suggests that henna can potentially function as a natural antioxidant alternative to this compound in sulfur-vulcanized natural rubber. Henna demonstrates comparable short- and long-term performance, enhancing the aging resistance of the rubber while minimizing the reliance on synthetic antioxidants. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H15N, and its molecular weight is 173.26 g/mol.
Q5: What are some of the key derivatives of this compound and their properties?
A5: Several derivatives of this compound have been synthesized and studied, including:
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: This derivative exhibits anti-inflammatory properties and mitigates oxidative stress in acetaminophen-induced liver injury in rats. []
- 6,6'-Methylene-bis(this compound) (MTDQ): This lipid-soluble derivative demonstrates protective effects against carbon tetrachloride-induced acute liver injuries in mice. []
- 6,6-Methylene-bis(2,2-dimethyl-4-methansulphonic acid sodium-1,2-dihydroquinoline) (MDS): This water-soluble derivative displays potential in preventing acute galactosamine-induced liver injuries in mice. []
- 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ): This derivative shows a hepatoprotective effect by reducing oxidative stress and activating antioxidant enzymes in carbon tetrachloride-induced liver injury in rats. []
Q6: What are the main oxidation products of Ethoxyquin?
A7: The oxidation of Ethoxyquin can lead to various products depending on the oxidizing agent used. Some of the key products include: 8-(6-ethoxy-2,2,4-trimethyl-1,2-dihydro-1-quinolinyl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (dimer), 2,2,4-trimethyl-6-quinolone, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-N-oxide, and 6-ethoxy-2,2,4-trimethyl-8-quinolone. []
Q7: How does the structure of this compound influence its antioxidant activity?
A8: The presence of the ethyl group at the 6-position plays a crucial role in the antioxidant activity of Ethoxyquin. Replacing the ethyl group with heavier chalcogen analogues (S, Se, Te) reduces the antioxidant efficiency. []
Q8: How does the concentration of this compound affect the vulcanization process of natural rubber?
A9: The concentration of this compound significantly influences the vulcanization of natural rubber. Higher concentrations generally lead to shorter scorch times due to the amine group's ability to promote the formation of active sulfurating agents, enhancing the cure rate. []
Q9: How does the type of antioxidant used alongside this compound affect the properties of natural rubber vulcanizates?
A10: The type of antioxidant used alongside this compound significantly influences the properties of natural rubber vulcanizates. Phenolic antioxidants tend to retard vulcanization, leading to higher cure indices and activation energies, while amine-based antioxidants exhibit the opposite effect due to their catalytic action. []
Q10: What are the potential toxicological effects of this compound?
A10: While this compound is generally considered safe for its intended uses, studies have shown some potential toxicological concerns:
- Teratogenicity: Studies in rats have shown that this compound can be teratogenic, causing developmental abnormalities in offspring when administered orally during pregnancy. [, ]
Q11: What analytical techniques are commonly employed to characterize and quantify this compound?
A11: Several analytical methods are used to characterize and quantify this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound and its metabolites in various matrices. [, ]
- Fourier-transform infrared spectroscopy (FT-IR): This technique is valuable for identifying functional groups and characterizing additives in rubber and polymer formulations containing this compound. [, ]
- Thermogravimetric analysis (TGA): This method, often coupled with FT-IR, is used to study the thermal stability and degradation behavior of materials containing this compound. []
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